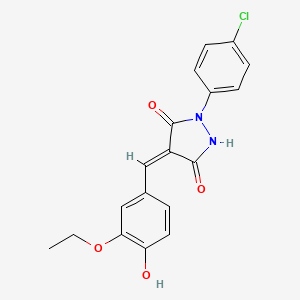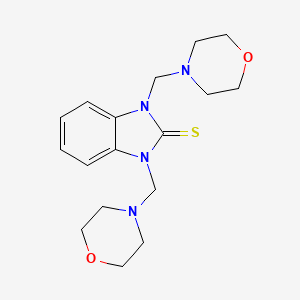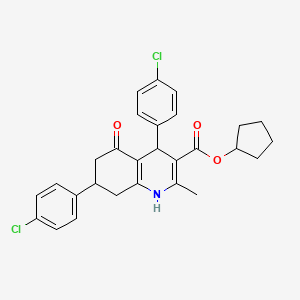![molecular formula C17H11Cl2N3OS B14949722 3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14949722.png)
3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-DICHLORO-N-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with dichloro groups and a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLORO-N-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The resulting intermediate is then coupled with a benzamide derivative under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
3,4-DICHLORO-N-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
科学的研究の応用
3,4-DICHLORO-N-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3,4-DICHLORO-N-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, in its role as an antifungal agent, it may inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain, leading to the cessation of fungal growth .
類似化合物との比較
Similar Compounds
3,4-Dichloroaniline: An aniline derivative with similar dichloro substitution.
3,4-Dichloroisothiazole: A compound with a similar thiadiazole ring structure.
Uniqueness
3,4-DICHLORO-N-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to its combination of a benzamide core with a thiadiazole ring and dichloro substitution, which imparts specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C17H11Cl2N3OS |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
3,4-dichloro-N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H11Cl2N3OS/c18-13-8-7-12(10-14(13)19)16(23)20-17-22-21-15(24-17)9-6-11-4-2-1-3-5-11/h1-10H,(H,20,22,23)/b9-6+ |
InChIキー |
NRODWIYEELBBNC-RMKNXTFCSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B14949640.png)
![2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14949647.png)
![5-(furan-2-yl)-4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14949649.png)
![4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14949651.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B14949673.png)

![4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B14949682.png)
![4-(3-{[{(2E)-2-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinyl}(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B14949685.png)

![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B14949700.png)
![[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14949701.png)

![(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949728.png)
